molecular formula C14H17NO4 B174887 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate CAS No. 108645-62-1

1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

Cat. No.: B174887
CAS No.: 108645-62-1
M. Wt: 263.29 g/mol
InChI Key: BLQYEDXWEDWCNJ-UHFFFAOYSA-N
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Description

1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It is a derivative of proline, an amino acid, and is characterized by its pyrrolidine ring structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate can be synthesized from (+/-)-N-CBZ-2-methylproline . The synthesis involves the protection of the amino group and subsequent esterification of the carboxyl groups. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: such as or are used for oxidation reactions.

    Reducing agents: like or are employed for reduction reactions.

    Substitution reactions: often require and .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes , while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a proline derivative.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

Comparison with Similar Compounds

Comparison: 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is unique due to its specific benzyl and methyl substitutions on the pyrrolidine ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the benzyl group can influence its lipophilicity and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQYEDXWEDWCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 28.83 g of (±)-N-benzyloxycarbonyl-2-pyrrolidine carboxylic acid in 180 ml of N,N-dimethylformamide, 23.23 g of potassium hydrogen carbonate and 10.8 ml of methyl iodide were added. After stirring at room temperature for 15 hours, the reaction solution was diluted with water and then extracted twice with diethyl ether. After the extract was washed with an aqueous 5% sodium hydrogen sulfite solution and water and dried over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure to obtain 26.52 g of the desired compound as a yellowish oily substance.
Quantity
28.83 g
Type
reactant
Reaction Step One
Quantity
23.23 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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